molecular formula C20H21BrN2O4 B11394673 5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11394673
M. Wt: 433.3 g/mol
InChI Key: GSBYKYHKLVTHDM-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a furan ring, a morpholine ring, and a benzofuran core

Preparation Methods

The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the bromine atom, and the attachment of the furan and morpholine rings. Common synthetic routes may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Furan and Morpholine Rings: This step may involve nucleophilic substitution reactions where the furan and morpholine rings are introduced to the benzofuran core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H21BrN2O4/c1-13-15-11-14(21)4-5-17(15)27-19(13)20(24)22-12-16(18-3-2-8-26-18)23-6-9-25-10-7-23/h2-5,8,11,16H,6-7,9-10,12H2,1H3,(H,22,24)

InChI Key

GSBYKYHKLVTHDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC(C3=CC=CO3)N4CCOCC4

Origin of Product

United States

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